蛇根草酮A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

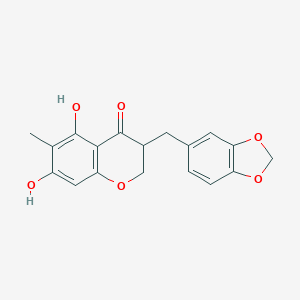

蛇根草酮A 是一种从蛇根草(Ophiopogon japonicus)块茎中分离得到的同异黄酮类化合物,蛇根草是一种常用中药。该化合物以其多种药理特性而闻名,包括抗氧化、抗炎和心血管保护作用 .

科学研究应用

蛇根草酮A 具有广泛的科学研究应用:

化学: 在同异黄酮类化合物的研究中用作参考化合物。

生物学: 研究其抗氧化和抗炎特性。

医学: 研究其在心血管疾病、炎症和癌症中的潜在治疗作用。

作用机制

蛇根草酮A 通过多种分子机制发挥作用:

抗氧化活性: 它清除自由基并上调抗氧化酶。

抗炎活性: 它抑制促炎细胞因子的产生,并抑制核因子 kappa B (NF-κB) 和丝裂原活化蛋白激酶 (MAPKs) 的激活。

心血管保护: 它增强内皮功能并减少心血管组织中的氧化应激

相似化合物:

- 甲基this compound

- 甲基蛇根草酮B

- 蛇根草苷B

- 蛇根草酮E

比较: this compound 的独特之处在于其特定的结构特征,例如存在苯并二噁烷部分和多个羟基,这些特征有助于其独特的药理特性。与甲基this compound 和 B 等类似化合物相比,this compound 表现出更强的抗氧化和抗炎活性 .

生化分析

Biochemical Properties

Ophiopogonanone A interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit tyrosinase activity, a key enzyme involved in melanin synthesis . The inhibition mechanism involves multiple spectroscopic techniques and molecular docking .

Cellular Effects

Ophiopogonanone A has shown significant effects on various types of cells. For instance, it has been found to downregulate the expression of interleukin (IL)-6 and IL-8, which were enhanced by senescent normal human dermal fibroblasts . It also showed moderate cytotoxicity against HepG2, KB, and MCF-7 cell lines .

Molecular Mechanism

The molecular mechanism of Ophiopogonanone A involves its interaction with biomolecules at the molecular level. For example, it has been found to inhibit tyrosinase activity through coordination with two Cu ions in the active center of the tyrosinase protein . This prevents the entrance of the substrate, thereby inhibiting the catalytic activity of tyrosinase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ophiopogonanone A change over time. A study identified nine metabolites of Ophiopogonanone A generated in the liver microsomes and hepatocytes of rats and humans . The metabolic pathways of Ophiopogonanone A include demethylenation, dehydrogenation, hydroxylation, methylation, and glucuronidation .

Metabolic Pathways

Ophiopogonanone A is involved in several metabolic pathways. As mentioned earlier, the metabolic pathways of Ophiopogonanone A include demethylenation, dehydrogenation, hydroxylation, methylation, and glucuronidation .

准备方法

合成路线和反应条件: 蛇根草酮A 可以通过多种化学反应合成,起始原料为 2,4,6-三羟基苯乙酮。反应条件通常包括使用催化剂,如对甲苯磺酸,以及乙醇或甲醇等溶剂,在回流条件下进行 .

工业生产方法: this compound 的工业生产涉及从蛇根草块茎中提取化合物。提取过程包括干燥和研磨块茎,然后使用乙醇或甲醇进行溶剂提取。然后,使用色谱技术对提取物进行纯化,以分离this compound .

化学反应分析

反应类型: 蛇根草酮A 会发生多种化学反应,包括:

氧化: 这种反应可以将this compound 转换为其相应的醌形式。

还原: 还原反应可以导致二氢衍生物的形成。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠或氢化锂铝等还原剂。

取代: 在碱性或酸性条件下使用卤代烷或酰氯等试剂.

主要产物:

氧化: 醌类衍生物。

还原: 二氢衍生物。

取代: 醚和酯.

相似化合物的比较

- Methylophiopogonanone A

- Methylophiopogonanone B

- Ophiopogonin B

- Ophiopogonanone E

Comparison: Ophiopogonanone A is unique due to its specific structural features, such as the presence of a benzodioxole moiety and multiple hydroxyl groups, which contribute to its distinct pharmacological properties. Compared to similar compounds like Methylophiopogonanone A and B, Ophiopogonanone A exhibits stronger antioxidant and anti-inflammatory activities .

属性

CAS 编号 |

75239-63-3 |

|---|---|

分子式 |

C18H16O6 |

分子量 |

328.3 g/mol |

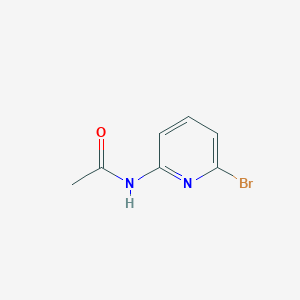

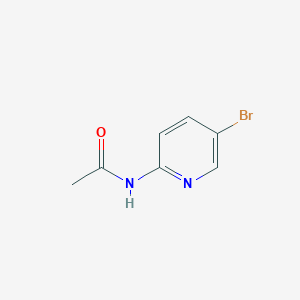

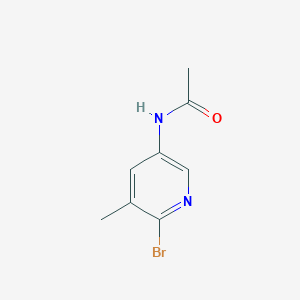

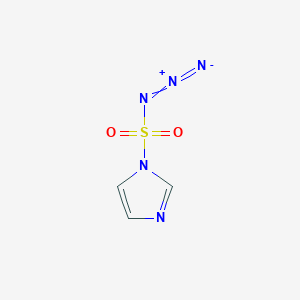

IUPAC 名称 |

(3R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C18H16O6/c1-9-12(19)6-15-16(17(9)20)18(21)11(7-22-15)4-10-2-3-13-14(5-10)24-8-23-13/h2-3,5-6,11,19-20H,4,7-8H2,1H3/t11-/m1/s1 |

InChI 键 |

QBRLTNYECODTFP-LLVKDONJSA-N |

SMILES |

CC1=C(C2=C(C=C1O)OCC(C2=O)CC3=CC4=C(C=C3)OCO4)O |

手性 SMILES |

CC1=C(C2=C(C=C1O)OC[C@H](C2=O)CC3=CC4=C(C=C3)OCO4)O |

规范 SMILES |

CC1=C(C2=C(C=C1O)OCC(C2=O)CC3=CC4=C(C=C3)OCO4)O |

外观 |

Powder |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)